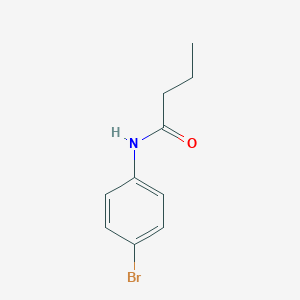

N-(4-Bromophenyl)butanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULFEFQSLUZFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323621 | |

| Record name | N-(4-Bromophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119199-11-0 | |

| Record name | N-(4-Bromophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies for N 4 Bromophenyl Butanamide and Its Analogues

Established Synthetic Routes for the N-(4-Bromophenyl)butanamide Core

The formation of the central amide linkage in this compound is typically achieved through well-established and reliable synthetic protocols. These methods prioritize efficiency and yield, utilizing readily available starting materials.

The creation of the amide bond is one of the most performed reactions in organic chemistry. rsc.org For this compound, this involves the coupling of a butanoic acid derivative with 4-bromoaniline (B143363). A common and direct approach is the reaction between an activated form of butanoic acid and the amine. Typically, butanoic acid is converted into a more reactive species, such as an acyl chloride (butanoyl chloride) or an acid anhydride. These activated intermediates readily react with the amino group of 4-bromoaniline to form the stable amide bond.

The use of coupling agents represents another robust strategy for amide bond formation. nih.gov Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,1'-Carbonyldiimidazole (CDI) facilitate the reaction by activating the carboxylic acid group of butanoic acid, allowing for a direct and often high-yielding reaction with 4-bromoaniline under mild conditions. ucl.ac.uk While effective, these stoichiometric activating agents generate significant waste, prompting interest in catalytic alternatives. ucl.ac.uksigmaaldrich.com Boronic acids, for instance, have emerged as effective catalysts for the direct amidation of carboxylic acids, offering a greener approach by avoiding stoichiometric activators and often proceeding with the removal of water as the only byproduct. ucl.ac.uksigmaaldrich.com

The most direct and widely employed method for synthesizing this compound is the acylation of 4-bromoaniline. 4-Bromoaniline is a versatile organic compound that serves as a precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals. chemicalbook.com Its synthesis can be achieved through various methods, including the amination of bromobenzene. chemicalbook.com

A representative synthesis of an analogue, 4-bromo-N-(4-hydroxyphenyl)butanamide, involves stirring p-aminophenol in acetone (B3395972) in an ice bath while a solution of 4-bromobutyryl chloride in acetone is added dropwise. prepchem.com A similar procedure is directly applicable to this compound, where 4-bromoaniline is used in place of p-aminophenol and butanoyl chloride is used as the acylating agent. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the 4-bromoaniline's amino group attacks the electrophilic carbonyl carbon of butanoyl chloride, leading to the formation of the amide and elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl byproduct.

Table 1: Example Reaction Scheme for this compound Synthesis

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product |

|---|

Catalytic Approaches in the Synthesis of this compound and its Derivatives

Catalytic methods offer advanced and efficient routes for both the synthesis of the butanamide core and the subsequent functionalization of its aromatic ring. Transition metals, particularly palladium, play a pivotal role in these transformations.

The bromine atom on the phenyl ring of this compound serves as an excellent functional handle for palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the parent molecule. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the arylation of the 4-position of the phenyl ring. researchgate.net In this reaction, the C-Br bond of this compound can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. researchgate.netnih.gov This methodology has been successfully applied to synthesize a variety of N-([1,1'-biaryl]-4-yl)naphthamide derivatives from an N-(4-bromophenyl) precursor, demonstrating its wide applicability. researchgate.net This approach allows for the introduction of a diverse array of substituents, significantly expanding the chemical space around the this compound scaffold.

Table 2: Palladium-Catalyzed Suzuki Coupling for Derivatization

| Substrate | Coupling Partner | Catalyst | Product Type |

|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(4-Arylphenyl)butanamide |

Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, could similarly be employed to introduce alkenyl, alkynyl, and amino groups, respectively, at the 4-position of the phenyl ring.

While palladium is dominant in cross-coupling, other transition metals are instrumental in different synthetic strategies related to butanamides. acs.org Copper-catalyzed reactions, for example, are used in hydroamination processes, which can form C-N bonds. acs.org Ruthenium complexes have been reported for the dehydrogenative coupling of alcohols and amines to directly yield amides with the liberation of hydrogen gas, presenting a highly atom-economical and green synthetic route. sigmaaldrich.com Although not specifically documented for this compound, these metal-mediated transformations represent the broader catalytic toolkit available for the synthesis of butanamide structures and their analogues. acs.orgunimelb.edu.au

Derivatization Strategies for Structural Diversification of this compound Analogues

Structural diversification of the this compound core can be achieved by modifying the aromatic ring, the amide linkage, or the butanoyl side chain.

Beyond the palladium-catalyzed methods discussed previously, the aromatic ring can undergo electrophilic aromatic substitution reactions, although the bromine atom and the amide group direct incoming electrophiles to specific positions.

The amide N-H bond itself is a point for modification. It can be alkylated or acylated to produce N,N-disubstituted amides. For instance, new derivatives of N-(4-bromophenyl)-N-carboxyethyl-β-alanine have been synthesized, showcasing modifications at the amide nitrogen. researchgate.net

Furthermore, derivatization can be employed for analytical purposes, which relies on the same chemical principles used for creating diverse analogues. For example, reagents are designed to react with specific functional groups to enhance their detection in analytical techniques like HPLC-MS or gas chromatography-mass spectrometry. nih.govresearchgate.net The strategies used in these analytical derivatizations, such as tagging carboxylic acid groups with high proton affinity amines, can inspire synthetic routes for creating new analogues with altered physicochemical properties. rowan.edunsf.gov

Functionalization of the Butanamide Aliphatic Chain

The aliphatic butanamide chain of this compound offers several positions for the introduction of new functional groups. Direct C-H functionalization of aliphatic amides is a powerful tool in modern organic synthesis, allowing for the modification of what are traditionally considered unreactive C-H bonds. researchgate.netresearchgate.net These strategies can be applied to introduce a variety of substituents, thereby altering the molecule's polarity, steric profile, and potential for intermolecular interactions.

Research into the functionalization of aliphatic amides has revealed methods for dehydrogenation, which can then enable the introduction of new functionalities at different positions along the carbon chain. researchgate.net For instance, the generation of an enolate or an enolonium species can facilitate reactions at the α- or β-positions of the amide carbonyl group. While specific examples detailing the functionalization of the butanamide chain of this compound are not extensively documented in dedicated studies, the general principles of amide functionalization are applicable.

Key transformations could include:

α-Halogenation: Introduction of a halogen atom (e.g., bromine or chlorine) at the α-position to the carbonyl group, creating a valuable synthetic handle for further nucleophilic substitutions.

β-Hydroxylation: The introduction of a hydroxyl group at the β-position, which can be achieved through stereoselective oxidation events following a dehydrogenation step. researchgate.net

Introduction of Unsaturation: The formation of a double bond within the butanamide chain, creating an α,β-unsaturated amide system that can serve as a Michael acceptor for the introduction of various nucleophiles.

These modifications provide a pathway to a diverse range of analogues with tailored properties, starting from the basic this compound scaffold.

Modifications and Substitutions on the 4-Bromophenyl Ring

The 4-bromophenyl ring is a key site for structural modification, primarily through reactions targeting the carbon-bromine bond. The bromine atom serves as an excellent leaving group in various cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling. nih.govresearchgate.net This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a variety of organoboron compounds, such as aryl and heteroaryl boronic acids. nih.govresearchgate.net

The Suzuki-Miyaura reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a base like potassium phosphate (B84403) (K3PO4). nih.govresearchgate.net This methodology has been successfully applied to synthesize a range of N-([1,1'-biaryl]-4-yl) analogues starting from an N-(4-bromophenyl) precursor. researchgate.net A wide array of functional groups, including both electron-donating and electron-withdrawing substituents on the incoming arylboronic acid, are well-tolerated under these reaction conditions. researchgate.net

The table below summarizes the synthesis of various biaryl analogues through the Suzuki-Miyaura cross-coupling reaction of an N-(4-bromophenyl) amide core.

| Starting Amide | Boronic Acid Coupling Partner | Catalyst/Base System | Resulting Biaryl Analogue |

|---|---|---|---|

| N-(4-bromophenyl)-1-naphthamide | Phenylboronic acid | Pd(PPh3)4 / K3PO4 | N-([1,1'-biphenyl]-4-yl)-1-naphthamide |

| N-(4-bromophenyl)-1-naphthamide | 4-Methylphenylboronic acid | Pd(PPh3)4 / K3PO4 | N-(4'-methyl-[1,1'-biphenyl]-4-yl)-1-naphthamide |

| N-(4-bromophenyl)-1-naphthamide | 4-Methoxyphenylboronic acid | Pd(PPh3)4 / K3PO4 | N-(4'-methoxy-[1,1'-biphenyl]-4-yl)-1-naphthamide |

| N-(4-bromophenyl)-1-naphthamide | 4-Fluorophenylboronic acid | Pd(PPh3)4 / K3PO4 | N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-1-naphthamide |

| N-(4-bromophenyl)-1-naphthamide | Thiophen-3-ylboronic acid | Pd(PPh3)4 / K3PO4 | N-(4-(thiophen-3-yl)phenyl)-1-naphthamide |

Incorporation of Heterocyclic Systems and Complex Scaffolds

Building upon the synthetic strategies used to modify the 4-bromophenyl ring, the incorporation of heterocyclic systems represents a significant expansion of the structural diversity of this compound analogues. Heterocycles are prevalent in pharmaceuticals and play a crucial role in modulating biological activity.

The Suzuki-Miyaura cross-coupling reaction is again a key methodology, enabling the attachment of various heteroaryl rings. nih.govresearchgate.net For example, N-(4-bromophenyl)furan-2-carboxamide has been successfully coupled with a range of aryl and heteroaryl boronic acids to produce complex derivatives. nih.gov Similarly, imine derivatives containing the N-(4-bromophenyl) moiety have been coupled with heteroaryl boronic acids, such as thiophene-based boronic acids, to introduce these heterocyclic systems. researchgate.net

These reactions demonstrate the feasibility of replacing the bromine atom with complex heterocyclic scaffolds, leading to the creation of novel chemical entities. The choice of the heterocyclic system can be tailored to achieve specific structural and electronic properties in the final molecule.

The table below presents examples of heterocyclic systems incorporated into an N-(4-bromophenyl) core structure via palladium-catalyzed cross-coupling.

| Parent Compound | Heteroaryl Boronic Acid | Reaction Conditions | Resulting Heterocyclic Analogue |

|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | Benzofuran-2-ylboronic acid | Pd(PPh3)4, K3PO4 | N-(4-(benzofuran-2-yl)phenyl)furan-2-carboxamide |

| N-(4-bromophenyl)furan-2-carboxamide | Thiophen-2-ylboronic acid | Pd(PPh3)4, K3PO4 | N-(4-(thiophen-2-yl)phenyl)furan-2-carboxamide |

| N-(4-bromophenyl)furan-2-carboxamide | Furan-2-ylboronic acid | Pd(PPh3)4, K3PO4 | N-(4-(furan-2-yl)phenyl)furan-2-carboxamide |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Thiophen-3-ylboronic acid | Pd(PPh3)4, K3PO4 | N-(4-(thiophen-3-yl)phenyl)-1-(3-bromothiophen-2-yl)methanimine |

Spectroscopic and Crystallographic Characterization of N 4 Bromophenyl Butanamide and Its Derivatives

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with a molecule, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV/VIS) spectroscopy, and Mass Spectrometry (MS) provide a detailed map of the molecular framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a powerful technique that probes the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), within a molecule. The chemical shifts (δ), measured in parts per million (ppm), provide information about the electronic environment of the nuclei, while coupling patterns reveal the connectivity between adjacent atoms.

For a compound like N-(4-Bromophenyl)butanamide, the ¹H NMR spectrum is expected to show distinct signals for the protons of the butyl chain and the aromatic ring. By analogy with N-(4-bromophenyl)acetamide, the aromatic protons would appear as a set of multiplets in the aromatic region of the spectrum. nist.gov The amide proton (N-H) typically appears as a broad singlet. nist.gov The protons of the alkyl chain would exhibit characteristic splitting patterns based on their neighboring protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-(4-bromophenyl)acetamide nist.gov

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 7.42 (m, 4H) | 131.95, 121.36 |

| Amide NH | 7.35 (br, 1H) | - |

| Acetyl CH₃ | 2.18 (s, 3H) | 24.63 |

| Carbonyl C=O | - | 168.36 |

| Aromatic C-Br | - | 116.86 |

| Aromatic C-N | - | 136.91 |

Data obtained in CDCl₃. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV/VIS) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. Key functional groups, such as the carbonyl (C=O) and amine (N-H) groups of the amide linkage, have characteristic absorption bands. In the IR spectrum of N-(4-bromophenyl)acetamide, a strong absorption band corresponding to the C=O stretch is typically observed around 1670 cm⁻¹. The N-H stretching vibration appears in the region of 3300-3100 cm⁻¹. chemeo.com

UV/VIS spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. For N-(4-bromophenyl)acetamide, UV absorption maxima are observed, which are characteristic of the electronic structure of the molecule. uq.edu.au

Table 2: Key IR Absorption Bands for N-(4-bromophenyl)acetamide chemeo.com

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | 3294, 3262, 3186, 3117 |

| C-H Stretch (Aromatic) | 3054 |

| C=O Stretch (Amide I) | 1670 |

| N-H Bend (Amide II) | 1536 |

| C-N Stretch | 1396 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum of N-(4-bromophenyl)acetamide confirms its molecular weight. guidechem.com Due to the presence of a bromine atom, a characteristic isotopic pattern is observed for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for N-aryl amides involve cleavage of the amide bond, leading to the formation of characteristic fragment ions. researchgate.net

Table 3: Major Fragments in the Mass Spectrum of N-(4-bromophenyl)acetamide researchgate.net

| m/z | Proposed Fragment |

| 213/215 | [M]+• (Molecular ion) |

| 171/173 | [M - CH₂=C=O]+• |

| 156/158 | [Br-C₆H₄-NH]+ |

| 43 | [CH₃CO]+ |

Single-Crystal X-ray Diffraction Studies of this compound Derivatives

Molecular Conformation and Geometrical Parameters

In a related derivative, 2-Bromo-N-(4-bromophenyl)acetamide, the conformation of the N-H bond is reported to be anti to both the carbonyl (C=O) and the C-Br bonds in the side chain. nih.gov This conformational preference is a common feature in related amide structures. nih.gov

Table 4: Selected Crystallographic and Geometrical Data for N-(4-bromophenyl)acetamide researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7250 (7) |

| b (Å) | 9.3876 (11) |

| c (Å) | 14.4434 (14) |

| β (°) | 117.750 (4) |

| Volume (ų) | 806.96 (15) |

| Z | 4 |

| C1–C2 (Å) | 1.501 (3) |

| N1–C2 (Å) | 1.347 (2) |

| N1–C3 (Å) | 1.401 (2) |

| C6–Br (Å) | 1.8907 (19) |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the crystal packing of amides. In the crystal structure of N-(4-bromophenyl)acetamide, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains along the chemeo.com direction. researchgate.net These interactions are fundamental in stabilizing the crystal lattice. Weak C—H···π interactions are also observed, further contributing to the stability of the crystal packing. researchgate.net A similar pattern of N—H···O hydrogen bonding leading to the formation of molecular chains is also observed in the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide. nih.gov

Table 5: Hydrogen Bond Geometry for N-(4-bromophenyl)acetamide researchgate.net

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** |

| N1—H1···O1 | 0.89 | 2.06 | 2.935 (2) | 168 |

D = donor atom; A = acceptor atom.

Investigation of π–π Stacking Interactions and Other Non-Covalent Interactions

In the crystal structures of compounds related to this compound, various non-covalent interactions play a significant role in stabilizing the molecular packing. For instance, in the crystal structure of a derivative, N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide, a weak π–π stacking interaction is observed between the bromophenyl rings of adjacent molecules, with a centroid–centroid distance of 3.8855 (13) Å. chemspider.comepa.gov This type of interaction, where the electron-rich aromatic rings are stacked in a parallel or near-parallel fashion, is a common feature in the solid-state arrangement of aromatic compounds.

In addition to π–π stacking, other non-covalent interactions are prevalent. In a new polymorph of N-(4-Bromophenyl)acetamide, weak C—H⋯π interactions are present, contributing to the stability of the crystal packing. researchgate.net Furthermore, in the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, molecules are connected by C—Br⋯π interactions. These halogen-π interactions, where the electrophilic region of the bromine atom interacts with the electron-rich π-system of an adjacent molecule, can be a significant directional force in crystal engineering.

The following table summarizes the types of non-covalent interactions observed in compounds structurally related to this compound.

| Interaction Type | Example Compound | Geometric Parameters (if available) |

| π–π Stacking | N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide | Centroid-centroid distance: 3.8855 (13) Å |

| C—H⋯π | N-(4-Bromophenyl)acetamide | Not specified |

| C—Br⋯π | 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | Not specified |

| N—H⋯O Hydrogen Bond | N-(4-Bromophenyl)acetamide, 4-Bromo-N-(4-bromophenyl)benzenesulfonamide | Forms infinite chains |

| Intramolecular N—H⋯N Hydrogen Bond | N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide | Generates an S(7) ring motif |

Crystal Packing Architecture and Supramolecular Assembly

These primary hydrogen-bonded chains can then be further organized into more complex three-dimensional networks through weaker interactions. In the case of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, C—H⋯N and C—H⋯O hydrogen-bonding interactions connect adjacent molecules, resulting in a three-dimensional network that reinforces the molecular packing. The C—Br⋯π interactions in this compound also contribute to the formation of zigzag chains.

The supramolecular architecture in these related compounds highlights the importance of the amide group in directing the primary assembly through robust hydrogen bonds, with the bromophenyl group participating in weaker, yet significant, π-involved interactions.

Polymorphism and Disorder Phenomena in Crystal Structures

The phenomenon of polymorphism, where a compound can crystallize in multiple distinct crystal structures with different physical properties, has been observed in compounds related to this compound. A notable example is N-(4-Bromophenyl)acetamide, for which a new polymorph was identified. researchgate.net The original room-temperature structure was determined to be in the orthorhombic space group Pna2₁, while the new polymorph, characterized at 173 K, crystallizes in the monoclinic space group P2₁/c. researchgate.net This demonstrates that variations in crystallization conditions, such as temperature, can lead to different packing arrangements of the same molecule.

While no specific instances of disorder phenomena have been reported for the closest structural analogs of this compound in the reviewed literature, disorder is a common occurrence in molecular crystals. It can arise from the static or dynamic reorientation of molecules or parts of molecules within the crystal lattice. Given the conformational flexibility of the butanamide chain in this compound, it is plausible that this part of the molecule could exhibit conformational disorder in its crystal structure. However, without experimental data, this remains speculative.

The table below presents the crystallographic data for the two known polymorphs of the related compound, N-(4-Bromophenyl)acetamide. researchgate.net

| Parameter | Orthorhombic Polymorph (Room Temperature) | Monoclinic Polymorph (173 K) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c |

| a (Å) | Not specified | 6.7250 (7) |

| b (Å) | Not specified | 9.3876 (11) |

| c (Å) | Not specified | 14.4434 (14) |

| β (°) | 90 | 117.750 (4) |

| V (ų) | Not specified | 806.96 (15) |

| Z | Not specified | 4 |

Reactivity and Reaction Mechanisms of N 4 Bromophenyl Butanamide

Chemical Transformations Involving the Amide Functionality

The amide group is a relatively stable functional group but can undergo several important chemical reactions, including hydrolysis, amidation, and reduction.

Hydrolysis and Amidation Reactions

Amide hydrolysis involves the cleavage of the amide bond to yield a carboxylic acid and an amine. This process can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of the amine (as its ammonium salt) yields the carboxylic acid.

Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group. This step is typically the rate-determining step and often requires heat. The amide anion is subsequently protonated by the carboxylic acid formed, driving the reaction to completion.

Table 1: Representative Conditions for Amide Hydrolysis

| Catalyst | Reagents | Products |

|---|---|---|

| Acid | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | Butanoic acid and 4-bromoanilinium salt |

This table presents generalized conditions for amide hydrolysis and the expected products for N-(4-bromophenyl)butanamide.

Amidation , or transamidation, is the process of exchanging the amine portion of an amide with a different amine. This reaction is often challenging due to the stability of the amide bond and is typically carried out under forcing conditions or with the use of catalysts. For this compound, this would involve reacting it with a primary or secondary amine to displace 4-bromoaniline (B143363).

Reduction Reactions of the Amide Carbonyl

The carbonyl group of the amide in this compound can be reduced to a methylene group (-CH₂-), converting the amide into a secondary amine. This transformation requires strong reducing agents, as amides are one of the least reactive carboxylic acid derivatives.

A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The mechanism involves the initial nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by the aluminum. Subsequent rearrangement and further reduction lead to the formation of the amine. Borane (BH₃) complexes, such as BH₃·THF, are also capable of reducing amides to amines.

Table 2: Common Reducing Agents for Amide Reduction

| Reagent | Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | N-(4-bromophenyl)butanamine |

This table illustrates the expected product from the reduction of this compound with common reducing agents.

Reactions of the 4-Bromophenyl Moiety

The 4-bromophenyl group in this compound is an aryl halide, which opens up a rich area of aromatic chemistry, including substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

The butanamido group (-NHCO(CH₂)₂CH₃) is an ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. However, the carbonyl group is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to aniline. The bromine atom is also an ortho-, para-director but is a deactivating group.

Given that the para position is already occupied by the bromine atom, electrophilic substitution will primarily occur at the positions ortho to the butanamido group (positions 2 and 6 on the aromatic ring).

Table 3: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | N-(4-Bromo-2-nitrophenyl)butanamide |

| Halogenation | Br⁺ or Cl⁺ | N-(2,4-Dibromophenyl)butanamide or N-(4-Bromo-2-chlorophenyl)butanamide |

This table outlines the predicted major products for common electrophilic aromatic substitution reactions on this compound.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAAr) on aryl halides like this compound is generally difficult and requires either the presence of strong electron-withdrawing groups on the aromatic ring or very strong nucleophiles and harsh reaction conditions. The butanamido group is not strongly electron-withdrawing, making the aromatic ring not particularly activated for this type of reaction. However, under forcing conditions with strong nucleophiles like alkoxides or amides, displacement of the bromide could potentially occur.

Cross-Coupling Reactions for Further Functionalization

The bromine atom on the aromatic ring of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization of the molecule.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. For this compound, a Suzuki coupling with phenylboronic acid would yield N-(biphenyl-4-yl)butanamide.

Buchwald-Hartwig Amination : This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. Reacting this compound with aniline, for example, would produce N-(4-anilinophenyl)butanamide. wikipedia.org

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond. For instance, the reaction of this compound with styrene would lead to the formation of N-(4-styrylphenyl)butanamide.

Table 4: Overview of Common Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | N-(4-Arylphenyl)butanamide |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | N-(4-(Dialkylamino)phenyl)butanamide |

This table provides a summary of common cross-coupling reactions applicable to this compound and the general class of products expected.

Reactivity at Other Functional Groups in this compound Analogues

Analogues of this compound possess distinct functional groups whose reactivity can be harnessed for further molecular elaboration. The primary sites for such transformations are the carbon-bromine (C-Br) bond on the phenyl ring and functional groups specifically introduced into the N-acyl or N-alkyl side chains. These sites allow for a range of reactions, enabling the synthesis of complex derivatives with diverse structural motifs.

Reactivity at the Aryl-Bromine Bond: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)–Br bond in this compound analogues is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures from simple precursors. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organoboron reagent (typically a boronic acid) with an organic halide. nih.govlibretexts.org Analogues of this compound readily participate in this reaction, allowing for the substitution of the bromine atom with various aryl or heteroaryl groups. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

The efficiency of the coupling is influenced by the choice of catalyst, base, and solvent. For instance, studies on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an analogue containing the key bromophenyl moiety, have shown that good yields can be achieved using a Pd(PPh₃)₄ catalyst. mdpi.com The reaction conditions are typically optimized to maximize the yield of the biaryl product. mdpi.com Electron-rich boronic acids have been shown to produce good to better yields in these couplings. mdpi.com

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 72 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 89 |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 75 |

| Thiophen-2-boronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 68 |

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is highly effective for substituting the bromine atom in this compound analogues with a vinyl group, typically yielding the trans-alkene product with high selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. nih.gov A variety of palladium catalysts, ligands, and bases can be employed to suit different substrates. wikipedia.org

| Aryl Bromide | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromoacetophenone | [Pd₂(dba)₃]/P(t-Bu)₃ | Cy₂NMe | Dioxane | 98 |

| 4-Bromotoluene | [Pd₂(dba)₃]/P(t-Bu)₃ | Cy₂NMe | Dioxane | 96 |

| 1-Bromo-4-nitrobenzene | [Pd₂(dba)₃]/P(t-Bu)₃ | Cy₂NMe | Dioxane | 95 |

| Methyl 4-bromobenzoate | [Pd₂(dba)₃]/P(t-Bu)₃ | Cy₂NMe | Dioxane | 98 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is a cornerstone for synthesizing arylamines from analogues of this compound. wikipedia.org The transformation allows for the introduction of primary or secondary amines at the 4-position of the phenyl ring, replacing the bromine atom. The reaction's success heavily relies on the choice of a suitable palladium precatalyst, a sterically hindered phosphine ligand (such as XPhos or RuPhos), and a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide). nih.govresearchgate.net The mechanism follows the typical oxidative addition, amine coordination/deprotonation, and reductive elimination pathway. wikipedia.org This methodology has broad substrate scope and functional group tolerance, making it highly valuable for diversifying the structures of this compound analogues. libretexts.orgresearchgate.net

Reactivity Involving the Side-Chain

By designing analogues with reactive functional groups in the N-acyl or N-alkyl portion of the molecule, a different set of chemical transformations becomes accessible. These reactions often involve intramolecular processes that lead to the formation of new heterocyclic ring systems.

Intramolecular Cyclization Reactions

Analogues of this compound that contain appropriately positioned reactive groups can undergo intramolecular cyclization to yield complex heterocyclic structures. A notable example is the silver(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ol derivatives. In a specific case, an N-tosylated analogue bearing alkyne functionalities was transformed into a furan-4-carboxamide derivative. nih.gov

The reaction proceeds through a proposed mechanism involving coordination of the silver(I) ion, deprotonation, and subsequent cyclization to form the furan (B31954) ring. nih.gov This type of transformation highlights how modifying the side chain provides a pathway to entirely new classes of compounds that retain the original bromophenyl moiety for potential further functionalization.

Case Study: Ag(I)-Catalyzed Synthesis of a Furan-4-carboxamide Derivative nih.gov

Starting Material: An N-(4-bromophenyl)-N-tosyl-1,4-diynamide-3-ol analogue.

Reaction: Ag(I)-catalyzed oxidative cyclization using 8-methylquinoline N-oxide as the oxidant.

Product: N-(4-Bromophenyl)-5-phenyl-N-tosylfuran-3-carboxamide.

Yield: 79%.

Significance: This reaction demonstrates a chemoselective cyclization that forms a highly substituted furan ring, showcasing the synthetic utility of side-chain reactivity in complex molecule synthesis.

Other specialized cyclizations, such as the Mizoroki–Heck cyclization of amide derivatives using nickel catalysis, can be employed to forge quaternary carbon centers, further expanding the structural diversity achievable from these analogues. nih.gov

Computational and Molecular Modeling Studies of this compound Unavailable in Published Literature

Following a comprehensive and thorough search of scientific databases and scholarly articles, no specific computational chemistry or molecular modeling studies for the chemical compound This compound were found. The stringent requirement to focus solely on this specific compound and adhere to a detailed outline of computational analyses cannot be met due to the absence of published research data.

The requested article structure included in-depth analysis of:

Molecular Docking Simulations: Prediction of binding affinities, interaction modes, and identification of key amino acid residues.

Quantum Chemical Calculations (DFT): Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) surface mapping, and the derivation of chemical hardness and orbital energy gap values.

Searches for these specific analyses yielded no results for this compound. While computational studies exist for structurally related compounds containing a bromophenyl group, the user's explicit instructions to exclude any information or examples that fall outside the scope of the specified compound prevent the inclusion of such data.

Consequently, it is not possible to generate the requested professional and authoritative article with detailed research findings and data tables, as the foundational research data for this compound is not available in the public scientific literature.

Computational Chemistry and Molecular Modeling Studies of N 4 Bromophenyl Butanamide

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors, which are numerical representations of a molecule's physicochemical properties, QSAR models can predict the activity of new, untested compounds.

Methodology of QSAR for N-(4-Bromophenyl)butanamide:

A typical QSAR study for this compound and its analogs would involve the following steps:

Data Set Selection: A dataset of compounds with structural similarities to this compound and their experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, and surface area.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polarizability.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a mathematical model that correlates the calculated descriptors with the biological activity. imist.ma

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. imist.ma

Predictive Modeling for this compound:

While specific QSAR models for this compound are not extensively reported in the literature, studies on similar N-phenylamide derivatives have demonstrated the utility of this approach. For instance, QSAR studies on N-(2-Aminophenyl)-Benzamide derivatives have successfully predicted their inhibitory activity against histone deacetylase 2. semanticscholar.org By applying a similar methodology, a QSAR model for this compound could predict its potential biological activities.

Hypothetical QSAR Descriptors and Their Contributions:

The following interactive table illustrates hypothetical molecular descriptors that could be significant in a QSAR model for this compound and its derivatives, along with their potential impact on a hypothetical biological activity.

| Descriptor | Descriptor Type | Value for this compound (Calculated) | Potential Contribution to Activity |

| Molecular Weight | 1D | 242.11 g/mol | Can influence bioavailability and transport properties. |

| LogP | Physicochemical | 2.85 | Higher values may indicate better membrane permeability. |

| Molar Refractivity | Physicochemical | 59.3 cm³ | Relates to the volume and polarizability of the molecule. |

| Topological Polar Surface Area (TPSA) | 2D | 29.1 Ų | Influences hydrogen bonding capacity and cell penetration. |

| Balaban J Index | 2D | 2.54 | A topological index related to the branching of the molecule. |

These descriptors, among others, would be used to construct a predictive model. The resulting QSAR equation would allow for the virtual screening of novel this compound derivatives to identify candidates with potentially enhanced biological activity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions.

Investigating Conformational Stability:

MD simulations can be employed to explore the conformational landscape of this compound. The molecule possesses several rotatable bonds, particularly in the butanamide side chain, which can lead to various conformers. An MD simulation would start with an initial 3D structure of the molecule, which is then allowed to evolve over time in a simulated physiological environment (e.g., in a water box with ions at a specific temperature and pressure).

Analysis of the simulation trajectory can reveal the most stable conformations and the energy barriers between them. Key parameters analyzed during an MD simulation to assess stability include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD plot indicates that the molecule has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule.

Studying Dynamic Interactions:

MD simulations are particularly insightful for understanding how this compound might interact with a biological target, such as a protein's active site. nih.gov By placing the molecule in the binding site of a target protein and running an MD simulation, researchers can observe the dynamics of the binding process and the stability of the resulting complex.

This approach can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For example, MD simulations performed on N-(4-bromophenyl)furan-2-carboxamide, a structurally related compound, helped to validate its molecular interactions and stability within the active site of a target enzyme. nih.gov

Hypothetical MD Simulation Parameters and Findings:

The table below presents a hypothetical set of parameters for an MD simulation of this compound and the potential findings that could be derived from such a study.

| Simulation Parameter | Value | Potential Finding |

| Simulation Time | 100 nanoseconds | Provides sufficient sampling of conformational space. |

| Force Field | CHARMM36 | Accurately describes the potential energy of the system. |

| Temperature | 310 K (37 °C) | Simulates physiological conditions. |

| Pressure | 1 bar | Simulates physiological conditions. |

| Solvent | Explicit Water (TIP3P model) | Mimics the aqueous environment of a biological system. |

| Analysis | ||

| Average RMSD | 1.5 Å | Indicates the molecule maintains a stable conformation. |

| Key Hydrogen Bonds | N-H...O=C (intermolecular) | Identifies critical interactions for binding to a target. |

| Dominant Conformation | Extended butanamide chain | Reveals the most probable shape of the molecule in solution. |

Biological Activity and Pharmacological Potential of N 4 Bromophenyl Butanamide Derivatives

Antimicrobial Properties

Derivatives incorporating the N-(4-bromophenyl) moiety have been synthesized and evaluated for their ability to combat various pathogenic microbes, including drug-resistant bacteria and fungi.

Research has shown that derivatives of N-(4-bromophenyl) amide exhibit significant antibacterial properties against clinically relevant, drug-resistant pathogens. One key study focused on N-(4-bromophenyl)furan-2-carboxamide, which demonstrated excellent activity against extensively drug-resistant (XDR) bacteria. nih.gov This compound showed noteworthy zones of inhibition against Carbapenem-resistant Acinetobacter baumannii (CRAB), as well as other pathogens. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to quantify its potency. nih.gov

Another series of related compounds, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, were tested against extensively drug-resistant Salmonella Typhi (XDR S. Typhi). mdpi.com The antibacterial efficacy was measured by the zone of inhibition, with one derivative showing a 17 mm zone at a concentration of 50 mg/mL and a MIC of 6.25 mg/mL. mdpi.com

| Bacterial Strain | Zone of Inhibition (mm) at 50 mg | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Carbapenem-resistant A. baumannii (CRAB) | 18 | 12.5 | 25 |

| Carbapenem-resistant K. pneumoniae (CRKP) | 15 | 25 | 50 |

| Carbapenem-resistant E. cloacae (CREC) | 12 | 25 | 50 |

| Methicillin-resistant S. aureus (MRSA) | 14 | 25 | 50 |

| Bacterial Strain | Zone of Inhibition (mm) at 50 mg/mL | MIC (mg/mL) |

|---|---|---|

| Extensively Drug-Resistant S. Typhi | 17 | 6.25 |

The antifungal potential of butanamide derivatives has also been explored. Studies on various N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides revealed that the nature of the substituent on the N-aryl ring significantly influences antifungal activity. nih.gov Specifically, compounds with electron-withdrawing groups, such as chlorine or fluorine, attached to the phenyl ring showed good to excellent efficacy against plant pathogenic fungi like Pyricularia oryzae, Puccinia recondita, and Erysiphe graminis. nih.gov This suggests that an N-(4-bromophenyl)butanamide derivative, containing the electron-withdrawing bromine atom, would be a promising candidate for antifungal activity.

Furthermore, derivatives of 2-amino-4-(4-bromo phenyl thiazole) have demonstrated slight to moderate antifungal activity against the human pathogen Candida albicans. researchgate.net

The mechanisms by which these compounds exert their antimicrobial effects are a subject of ongoing investigation. For N-(4-bromophenyl)furan-2-carboxamide, it is proposed that the molecule helps restore the activity of antibiotics like meropenem (B701) against bacteria containing the New Delhi metallo-beta-lactamase 1 (NDM-1). nih.gov Molecular docking studies suggest that the compound interacts with the NDM-1 enzyme through strong hydrogen bonding and hydrophobic interactions, effectively inhibiting this key resistance mechanism. nih.gov

Other potential mechanisms for antimicrobial agents include interference with cell wall synthesis, inhibition of protein or nucleic acid synthesis, disruption of metabolic pathways, or inhibition of membrane function. creative-biolabs.com Some compounds have been found to induce microbial cell cycle arrest, preventing daughter cells from separating after division and causing an expansion of chromatin within the microbes. mdpi.com

Anticancer and Antiproliferative Activities

The N-(4-bromophenyl) amide scaffold is also a feature of derivatives with significant potential in oncology. These compounds have been evaluated for their ability to kill cancer cells and halt their proliferation.

The cytotoxic effects of phenylacetamide derivatives, including those with bromo-substituents, have been demonstrated in various human cancer cell lines. tbzmed.ac.ir The position of the bromine atom on the phenyl ring was found to influence the compound's potency. A study showed that a phenylacetamide derivative with a bromine atom at the meta position exhibited the highest cytotoxic effect against PC12 (pheochromocytoma) cells, with a half-maximal inhibitory concentration (IC50) value of 0.67 µM. tbzmed.ac.ir

In other research, the 4-bromophenyl moiety itself was identified as being essential for the anticancer activity of certain coelenteramine derivatives against the PC-3 prostate cancer cell line. nih.gov This highlights the importance of this specific structural feature for achieving cytotoxicity.

| Compound (Position of Bromine) | MDA-MB-468 (Breast Cancer) | PC12 (Pheochromocytoma) | MCF-7 (Breast Cancer) |

|---|---|---|---|

| ortho-Bromo | >10 | 2.1 ± 0.15 | >10 |

| meta-Bromo | 1.8 ± 0.11 | 0.67 ± 0.12 | >10 |

| para-Bromo | Detrimental to activity |

The anticancer effects of N-(4-Bromophenyl) amide derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. tbzmed.ac.irnih.gov

Apoptosis Induction: Active phenylacetamide derivatives have been shown to trigger apoptosis in cancer cells. tbzmed.ac.ir This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. tbzmed.ac.irnih.gov The mechanism can also involve the activation of caspases, which are key enzymes that execute the apoptotic program, and the generation of reactive oxygen species (ROS) that damage cellular components. tbzmed.ac.irijcce.ac.ir

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can interfere with the progression of the cell cycle, a critical process for tumor growth. nih.govfrontiersin.org Studies on related derivatives have shown they can cause cancer cells to accumulate in specific phases of the cycle, such as G0/G1 or G2/M, thereby preventing them from dividing. nih.govpreprints.org For instance, some compounds arrest the cell cycle in the G2/M phase in K562 leukemia cells, while causing a G0/G1 phase blockade in Jurkat leukemia cells. nih.gov This arrest is often mediated by the compound's influence on the expression of key regulatory proteins like E2F1 and GADD45α. frontiersin.org

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a key area of their pharmacological potential, with implications for a range of therapeutic applications.

Aminobutyrate transaminase (ABAT), also known as GABA transaminase (GABA-T), is a critical enzyme in the metabolism of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.gov The inhibition of ABAT can increase GABA levels in the brain, a strategy employed in the treatment of neurological disorders such as epilepsy. nih.govnih.gov

An in silico study investigated a series of γ-aminobutyric acid (GABA) derivatives for their potential to inhibit human ABAT. Among the compounds studied was N-(4-Bromophenyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide. Molecular docking simulations were performed to predict the binding affinity and inhibitory potential of these compounds against both human and pig ABAT. The results indicated that these derivatives, including the this compound structure, bind effectively within the active site of the enzyme. scispace.com The study reported low energy values and inhibition constants, suggesting strong inhibitory potential. scispace.com

| Compound | Target | Inhibition Constant (Ki) in µM | Binding Energy in kcal/mol |

| N-(4-Bromophenyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide | Pig ABAT | 1.83 | -8.59 |

| N-(4-Chlorophenyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide | Pig ABAT | 1.54 | -8.68 |

| N-(4-Nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide | Pig ABAT | 1.63 | -8.65 |

| N-(4-Ethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide | Pig ABAT | 1.68 | -8.63 |

This table presents in silico data from a molecular docking study on derivatives of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid against pig ABAT. Data extracted from a study by Yadav et al., as reported in the Arabian Journal of Chemistry. scispace.com

Peptide deformylase (PDF) is an essential metalloenzyme in bacteria that removes the formyl group from the N-terminus of newly synthesized polypeptides. scispace.comnih.gov Its critical role in bacterial survival and its absence in the cytoplasm of mammalian cells make it an attractive target for the development of novel antibiotics. scispace.comnih.gov While various classes of compounds have been investigated as PDF inhibitors, research specifically detailing the activity of this compound derivatives against this enzyme is limited in the current scientific literature. Extensive searches have not yielded specific studies on the inhibitory profile of this particular class of compounds against Peptide Deformylase.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. mdpi.commdpi.commdpi.com Sulfonamide-based compounds are the principal class of CA inhibitors. mdpi.com

Research into N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which are structurally related derivatives, has demonstrated their potential as enzyme inhibitors. nih.gov Furthermore, studies on other closely related sulfonamide derivatives provide insight into the potential of this chemical family as CA inhibitors. For instance, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides were evaluated for their inhibitory activity against several human CA (hCA) isoforms. semanticscholar.org These compounds showed potent, nanomolar-range inhibition, particularly against hCA I, II, and VII. semanticscholar.org

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) |

| Acetazolamide (Standard) | 250 | 12.1 | 2.5 |

| 3a (R = CH3) | 162.7 | 10.1 | 9.8 |

| 3b (R = CH2CH3) | 185.4 | 12.8 | 13.5 |

| 3c (R = (CH2)2CH3) | 139.1 | 15.6 | 18.2 |

| 3d (R = (CH2)3CH3) | 105.5 | 13.1 | 14.9 |

This table displays the in vitro carbonic anhydrase inhibition data (Ki, nM) for a selection of N-((4-sulfamoylphenyl)carbamothioyl) amide derivatives against cytosolic human isoforms hCA I, II, and VII. Data extracted from Al-Warhi et al., 2023. semanticscholar.org

Alpha-glucosidase is a key enzyme in the digestion of carbohydrates, breaking them down into absorbable monosaccharides like glucose. Inhibitors of this enzyme can delay carbohydrate absorption and reduce post-meal blood glucose spikes, making them a valuable therapeutic strategy for managing type 2 diabetes mellitus. nih.gov

A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their α-glucosidase inhibitory potential. nih.gov Several of these derivatives demonstrated significant inhibitory activity. Notably, the activity was influenced by the nature of the substituent on the nitrogen atom. For example, derivatives bearing n-heptyl and n-octyl groups showed good inhibition against α-glucosidase. nih.gov In a separate study, a series of β-amino ketones incorporating a sulfadiazine (B1682646) moiety, synthesized from p-bromoacetophenone, also showed promising α-glucosidase inhibitory activity at low concentrations.

| Compound ID | Substituent Group (R) | α-Glucosidase IC50 (µM) |

| 5g | n-heptyl | 92.13 ± 0.15 |

| 5h | n-octyl | 98.72 ± 0.12 |

| Acarbose (Standard) | - | 38.25 ± 0.12 |

This table shows the α-glucosidase inhibitory activity for selected N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide derivatives. Data extracted from Riaz et al., 2020. nih.gov

Neurobiological and Neuroprotective Effects

Neuroprotective agents are compounds that can help prevent or slow the process of neuronal cell death, which is a hallmark of many neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov The mechanisms of neuroprotection are varied and can include antioxidant activity, anti-inflammatory effects, and modulation of specific signaling pathways. nih.gov While related chemical structures like 4-phenylbutyric acid have been investigated for neuroprotective effects, there is currently a lack of specific research focused on the neurobiological and neuroprotective properties of this compound derivatives. Scientific literature searches did not identify studies evaluating this specific class of compounds for effects such as reducing neuronal cell death, mitigating neuroinflammation, or protecting against neurotoxin-induced damage.

Antioxidant Activity and Free Radical Scavenging Capabilities

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to neutralize them, is implicated in numerous diseases. mdpi.com Antioxidants can mitigate oxidative damage by scavenging these free radicals. mdpi.com Phenolic compounds and their derivatives are well-known for their antioxidant properties.

The antioxidant potential of derivatives containing the bromophenyl moiety has been investigated. In one study, a series of S-substituted triazolethione derivatives were synthesized and screened for their antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. mdpi.com Among the synthesized compounds, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone demonstrated the highest antioxidant activity. mdpi.com Its radical scavenging capability was found to be superior to that of the well-known antioxidant, ascorbic acid. The study also noted that replacing the bromine substituent with chlorine slightly decreased activity, while a fluorine substitution reduced the activity more significantly. mdpi.com

| Compound | DPPH Radical Scavenging Activity (vs. Ascorbic Acid) |

| 1-(4-Bromophenyl)-2-((...)-thio)ethanone (17) | 1.13 times higher |

| 1-(4-Chlorophenyl)-2-((...)-thio)ethanone (20) | Slightly lower than compound 17 |

| 1-(4-Fluorophenyl)-2-((...)-thio)ethanone (21) | Almost half the activity of compound 17 |

| Ascorbic Acid (Standard) | 1.00 (Reference) |

This table summarizes the relative DPPH radical scavenging activity of S-substituted triazolethione derivatives containing a bromophenyl group. Data extracted from Tighine et al., 2022. mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

The exploration of this compound and its derivatives has revealed valuable insights into the relationship between their chemical structures and biological activities. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of this compound, SAR analyses have primarily focused on modifications of the butanamide side chain and the phenyl ring, as well as the introduction of various heterocyclic moieties.

A key structural feature of these compounds is the N-(4-bromophenyl) group. The presence and position of the bromine atom on the phenyl ring are often critical for biological activity. Studies on related benzamide (B126) derivatives have indicated that halogen substituents can significantly influence the pharmacological properties of the molecule. For instance, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the bromine atom at the para-position of the phenyl ring was found to be important for both antimicrobial and anticancer activities nih.gov. This suggests that the electronic and steric properties imparted by the bromine atom play a significant role in the interaction of these molecules with their biological targets.

Modifications to the butanamide portion of the molecule have also been a focal point of SAR studies. The length of the alkyl chain, the presence of unsaturation, or the introduction of cyclic structures can modulate the lipophilicity and conformational flexibility of the derivatives, thereby affecting their biological response.

Furthermore, the replacement of the butanamide group with various heterocyclic rings has led to the discovery of potent antimicrobial and anticancer agents. For example, derivatives incorporating a thiazole (B1198619) ring have shown promising antimicrobial and anticancer properties. The SAR of these thiazole derivatives indicated that substitutions on the thiazole ring and the phenyl ring attached to it directly influence their biological potency nih.gov.

In the case of N-(4-bromophenyl)furan-2-carboxamide derivatives, the furan (B31954) ring in place of the butanamide chain, coupled with the N-(4-bromophenyl) moiety, has been shown to be effective against drug-resistant bacteria nih.gov. The parent compound, N-(4-bromophenyl)furan-2-carboxamide, was identified as a particularly active agent, suggesting that this core structure is a promising scaffold for further development nih.gov. Subsequent derivatization of this scaffold through Suzuki-Miyaura cross-coupling reactions to introduce various aryl groups at the 5-position of the furan ring provided a series of analogues. However, in this specific study, the derivatization did not lead to an enhancement of antibacterial activity compared to the parent compound, highlighting the importance of the unsubstituted furan ring in this context nih.gov.

The interactive table below summarizes the key SAR findings for different classes of this compound derivatives based on available research.

| Derivative Class | Key Structural Feature | Impact on Biological Activity |

| Thiazole Derivatives | Bromine at para-position of the phenyl ring | Important for antimicrobial and anticancer activity nih.gov |

| Furan-2-carboxamide Derivatives | Unsubstituted furan ring | Shows potent activity against drug-resistant bacteria nih.gov |

| Furan-2-carboxamide Derivatives | Aryl substitution at the 5-position of the furan ring | Did not improve antibacterial activity over the parent compound nih.gov |

These SAR studies underscore the importance of the N-(4-bromophenyl) moiety as a foundational element for biological activity. The specific nature of the substituent replacing the butanamide chain, be it a heterocyclic ring or a modified aliphatic chain, along with the substitution pattern on these rings, provides a pathway for fine-tuning the pharmacological profile of these derivatives.

Identification of this compound Derivatives as Potential Lead Compounds in Drug Discovery

The journey of a new drug from conception to market is a long and arduous process, with the identification of a promising lead compound being a critical initial step. A lead compound is a chemical scaffold that exhibits a desired biological activity and has the potential to be developed into a therapeutic agent through further optimization. Several derivatives of this compound have emerged from research studies as promising lead compounds for the development of new antimicrobial and anticancer drugs.

The potential of these derivatives as lead compounds is often supported by a combination of factors, including their potent in vitro activity, selectivity, and, in some cases, favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties predicted through computational studies.

For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have been highlighted as useful lead molecules for further investigation due to their significant antimicrobial and anticancer activities. nih.gov Molecular docking studies of these compounds have provided insights into their binding modes with their putative biological targets, further strengthening their candidacy as lead structures. nih.gov Computational analysis of their ADME properties has also suggested that some of these derivatives possess drug-like characteristics, such as good oral absorption potential, which is a desirable feature for a lead compound nih.gov.

Similarly, N-(4-bromophenyl)furan-2-carboxamide has been identified as a potent antibacterial agent against clinically isolated drug-resistant bacteria, making it a strong candidate for a lead compound in the development of new antibiotics. nih.gov Its efficacy against multidrug-resistant strains is particularly noteworthy, as there is an urgent need for new therapeutic options to combat such infections. The validation of its activity through in vitro testing and its characterization as a promising scaffold for further development underscore its potential as a lead structure nih.gov.

The table below presents a selection of this compound derivatives that have been identified as potential lead compounds, along with the rationale for their selection.

| Derivative | Rationale for Identification as a Lead Compound |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Potent antimicrobial and anticancer activity; Favorable predicted ADME properties; Good docking scores in molecular modeling studies nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide | Effective against drug-resistant bacteria; Identified as a promising scaffold for further antibacterial drug development nih.gov |

The identification of these this compound derivatives as potential lead compounds marks a significant milestone in the quest for novel therapeutics. These molecules provide a solid foundation for medicinal chemists to design and synthesize new analogues with improved potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of developing clinically effective drugs.

Applications in Chemical Biology and Analytical Sciences

Role of N-(4-Bromophenyl)benzylamine (4-BNMA) as a Derivatization Reagent in Advanced Analytical Techniques

N-(4-Bromophenyl)benzylamine (4-BNMA) has emerged as a significant derivatization reagent, particularly for the analysis of mono-, di-, and tri-carboxylic acids, such as the intermediates of the tricarboxylic acid (TCA) cycle. nih.govnih.govresearchgate.nettulane.edu The reagent is specifically designed to react with carboxylic acid functional groups, converting them into amides. This chemical transformation is typically facilitated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govresearchgate.net The structure of 4-BNMA incorporates several key features that make it highly effective for advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net Notably, it possesses a secondary amine, which advantageously prevents unwanted internal cyclization reactions that can occur with primary amines, thereby ensuring complete derivatization of poly-carboxylic acids. nih.gov Furthermore, the presence of a phenyl group enhances the retention of the derivatized analytes in reversed-phase chromatography. nih.govresearchgate.net

The primary advantages of using 4-BNMA as a derivatization reagent include:

Improved Ionization: It facilitates detection using positive electrospray ionization (ESI), which can be more sensitive for certain instrument setups. nih.govnih.govresearchgate.nettulane.edu

Distinctive Isotopic Signature: The incorporated bromine atom provides a unique isotopic pattern that aids in compound identification. nih.govnih.govresearchgate.nettulane.edu

Favorable Fragmentation: The derivatized molecule generates specific fragment ions during tandem mass spectrometry (MS/MS), enhancing selectivity and confidence in identification. nih.govresearchgate.net

Commercial Availability: 4-BNMA is widely available and relatively inexpensive, making it an accessible option for many laboratories. nih.gov

A significant challenge in the analysis of small, polar metabolites like organic acids is their typically poor ionization efficiency in positive mode ESI-MS. Derivatization with 4-BNMA effectively overcomes this limitation. By attaching the 4-BNMA tag, the resulting derivative molecule is more readily protonated, leading to a substantial increase in signal intensity in positive ESI mode. nih.govnih.govresearchgate.nettulane.edu

This enhancement in ionization efficiency directly translates to lower limits of detection (LOD) and quantification (LOQ). Research has demonstrated that a developed LC-MS/MS method using 4-BNMA derivatization can achieve LODs in the low nanomolar range for many biologically important carboxylic acids. nih.gov For instance, the method has shown limits of detection ranging from 0.2 to 44 µg L⁻¹ for various organic acids, with a total analysis time of under 6 minutes. nih.govresearchgate.nettulane.edu This high sensitivity is crucial for analyzing biological samples where target analytes are often present in trace amounts.

The following table summarizes the detection characteristics for several key organic acids derivatized with 4-BNMA, showcasing the sensitivity achieved with this method.

| Analyte | MRM Transition (m/z) | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |

| Lactic Acid (LA) | 272/169 | 1.95 | 10 | 30 |

| Pyruvic Acid (PA) | 270/169 | 2.65 | 5 | 15 |

| Malic Acid (MA) | 497/169 | 3.4 | 4 | 12 |

| Fumaric Acid (FA) | 479/169 | 3.7 | 0.9 | 3 |

| Succinic Acid (SA) | 499/169 | 4.1 | 0.2 | 0.6 |

| α-Ketoglutaric Acid (αKG) | 511/169 | 4.3 | 0.4 | 1.2 |

| Isocitric Acid (ICA) | 738/169 | 4.7 | 44 | 132 |

| Citric Acid (CA) | 738/169 | 5.0 | 25 | 75 |

Data sourced from Marquis et al. (2017).

A standout feature of 4-BNMA is the incorporation of a bromine atom into the analyte derivative. nih.gov Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic doublet peak (M and M+2) in the mass spectrum for any molecule containing a single bromine atom. nih.gov

This distinct isotopic signature is a powerful tool for compound identification. When analyzing complex biological matrices, it allows for the rapid and confident identification of derivatized species amongst a multitude of background ions. nih.govnih.gov The presence of the tell-tale 1:1 ratio doublet peak immediately flags a compound as a 4-BNMA derivative.

Furthermore, this principle extends to poly-carboxylic acids. A mono-carboxylic acid derivatized with one 4-BNMA molecule will show a doublet. A di-carboxylic acid, reacting with two 4-BNMA molecules, will exhibit a triplet pattern in its mass spectrum due to the presence of two bromine atoms. Similarly, a tri-carboxylic acid will produce a quartet. nih.govresearchgate.net This predictable pattern provides valuable structural information, indicating the number of carboxylic acid groups present on the parent molecule. nih.gov The fragmentation of these derivatives in MS/MS analysis also produces a unique and abundant product ion pair at m/z 169/171, which serves as a further indicator for profiling unknown carboxylic acids. researchgate.net

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a critical tool for understanding disease states and discovering potential biomarkers. nih.govmdpi.com The analysis of carboxylic acids, which are central players in energy metabolism and cellular signaling, is a key aspect of many metabolomics studies. nih.govtulane.edu

The 4-BNMA derivatization method has been successfully applied to metabolomics research, enabling the sensitive and reliable quantification of these vital compounds in complex biological samples. nih.govtulane.edu The method's robustness and high throughput capabilities make it well-suited for the comparative analysis of multiple samples, which is fundamental to biomarker discovery. researchgate.net By accurately measuring perturbations in the levels of TCA cycle intermediates and other organic acids between different sample groups (e.g., healthy vs. diseased), researchers can identify metabolic signatures associated with a particular pathology. researchgate.net

This analytical strategy has been effectively used in both in vitro and in vivo models. nih.govtulane.edu For instance, it has been employed to analyze metabolites from cell cultures and tissue homogenates. nih.gov The ability to obtain precise measurements of metabolic variabilities can lead to more effective treatments and faster, less invasive diagnostic methods. researchgate.net The application of 4-BNMA derivatization in targeted metabolomics assays fills an important gap, supporting a wide range of applications in basic, clinical, and translational research. researchgate.net

Conclusion and Future Perspectives in N 4 Bromophenyl Butanamide Research

Synthesis of Current Research Findings and Their Implications

Research into N-(4-bromophenyl) amides has primarily centered on their synthesis and evaluation for various biological activities, most notably as antimicrobial and anticancer agents. The core structure, featuring a brominated phenyl ring attached to an amide linkage, has proven to be a versatile backbone for the development of bioactive molecules.

Derivatives incorporating different acyl groups have demonstrated significant efficacy. For instance, N-(4-bromophenyl)furan-2-carboxamide has shown potent antibacterial activity against several drug-resistant bacterial strains. Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have exhibited promising antimicrobial and antiproliferative effects against breast cancer cell lines. These findings underscore the therapeutic potential inherent in the N-(4-bromophenyl) amide framework. The bromine substituent on the phenyl ring is a key feature, contributing to the lipophilicity and electronic properties of the molecules, which can influence their interaction with biological targets. The consistent bioactivity observed across a range of analogues suggests that N-(4-Bromophenyl)butanamide itself is a promising candidate for biological screening.